2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide
Overview
Description
2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzoyl group, an amide linkage, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the acylation of N,N-diethyl-5-iodobenzamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the iodinated benzamide moiety, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the iodinated benzamide moiety allows for interactions with iodine-sensitive pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 2-[(2-chlorobenzoyl)amino]benzoic acid
- N,N-diethyl-5-iodobenzamide
- 2-chlorobenzoyl chloride
Uniqueness: 2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide is unique due to its combination of a chlorobenzoyl group and an iodinated benzamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O2/c1-3-22(4-2)18(24)14-11-12(20)9-10-16(14)21-17(23)13-7-5-6-8-15(13)19/h5-11H,3-4H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGORGFDGHMOBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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